

Chemical and physical properties of 1-(Pyrazin-2-yl)propan-2-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(Pyrazin-2-yl)propan-2-amine

Cat. No.: B1317342

[Get Quote](#)

An In-Depth Technical Guide to the Chemical and Physical Properties of **1-(Pyrazin-2-yl)propan-2-amine**

Executive Summary

This technical guide provides a comprehensive analysis of **1-(Pyrazin-2-yl)propan-2-amine** (CAS No. 885275-33-2), a heterocyclic amine of significant interest to researchers in medicinal chemistry, materials science, and drug development. While experimental data for this specific molecule is limited in publicly available literature, this document synthesizes information from established chemical principles, data on analogous structures, and computational predictions to offer a robust profile. We will delve into its core physicochemical properties, predictive spectroscopic signatures for structural verification, a plausible and detailed synthetic route, and essential safety and handling protocols. The objective is to equip scientists and development professionals with the foundational knowledge required to confidently handle, characterize, and utilize this compound in their research endeavors.

Compound Identification and Structure

Nomenclature and Chemical Identifiers

Correctly identifying a compound is the bedrock of any scientific investigation. The following identifiers are crucial for database searches, procurement, and regulatory compliance.

Identifier	Value	Source
IUPAC Name	1-(Pyrazin-2-yl)propan-2-amine	N/A
CAS Number	885275-33-2	[1]
Molecular Formula	C ₇ H ₁₁ N ₃	[1]
Molecular Weight	137.18 g/mol	[1]
SMILES Code	CC(CC1=NC=CN=C1)N	[1]
MDL Number	MFCD06739046	[1]

Chemical Structure

The structure of **1-(Pyrazin-2-yl)propan-2-amine** features a pyrazine ring linked via an ethyl bridge to a terminal primary amine group. This combination of a nitrogen-rich aromatic heterocycle and a flexible aliphatic amine chain dictates its chemical behavior, including its basicity, potential for hydrogen bonding, and reactivity.

Caption: 2D Chemical Structure of **1-(Pyrazin-2-yl)propan-2-amine**.

Physicochemical Properties

The physical properties of a compound are critical for determining appropriate solvents, storage conditions, and purification methods. As experimental data is scarce, the following table includes predicted values which serve as a valuable starting point for laboratory work.

Property	Predicted Value	Notes and Scientific Rationale
Boiling Point	$231.1 \pm 25.0 \text{ } ^\circ\text{C}$	[2] This prediction reflects the compound's moderate molecular weight and the significant intermolecular hydrogen bonding potential from the primary amine (N-H \cdots N), which elevates the boiling point compared to non-polar analogues.
Density	$1.058 \pm 0.06 \text{ g/cm}^3$	[2] The density is consistent with a small, nitrogen-containing organic molecule. The presence of the dense aromatic pyrazine ring contributes to a value greater than 1.0 g/cm ³ .
Solubility	No data available	Based on its structure, the compound is expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. The amine and pyrazine nitrogens can act as hydrogen bond acceptors, while the N-H protons can act as donors, suggesting at least partial solubility in water.
pKa	No data available	The primary aliphatic amine group is expected to have a pKa around 9-10, making it basic. The pyrazine ring is also weakly basic (pKa of pyrazine is ~ 0.6), but the aliphatic

amine is the dominant basic center.

Spectroscopic Characterization for Structural Elucidation

Spectroscopic analysis is non-negotiable for confirming the identity and purity of a synthesized or purchased compound. The following sections describe the expected spectral features, providing a reliable reference for laboratory characterization.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying key functional groups. The spectrum of a pure sample should exhibit characteristic absorption bands.

- N-H Stretching ($3500\text{-}3300\text{ cm}^{-1}$): As a primary amine, two distinct, medium-intensity bands are expected in this region, corresponding to the symmetric and asymmetric stretching vibrations of the $-\text{NH}_2$ group.^[3] The presence of hydrogen bonding may cause these peaks to broaden.^[3]
- C-H Stretching ($3000\text{-}2850\text{ cm}^{-1}$): Absorptions from the aliphatic C-H bonds of the propyl chain and methyl group will be present.
- N-H Bending (Scissoring) ($1650\text{-}1580\text{ cm}^{-1}$): A characteristic sharp to medium absorption band is expected in this region, confirming the primary amine functional group.^[3]
- C=N and C=C Stretching ($1600\text{-}1450\text{ cm}^{-1}$): Aromatic ring stretching vibrations from the pyrazine core will appear in this region.
- C-N Stretching ($1250\text{-}1020\text{ cm}^{-1}$): This absorption, characteristic of aliphatic amines, confirms the carbon-nitrogen bond of the aminopropane moiety.^[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

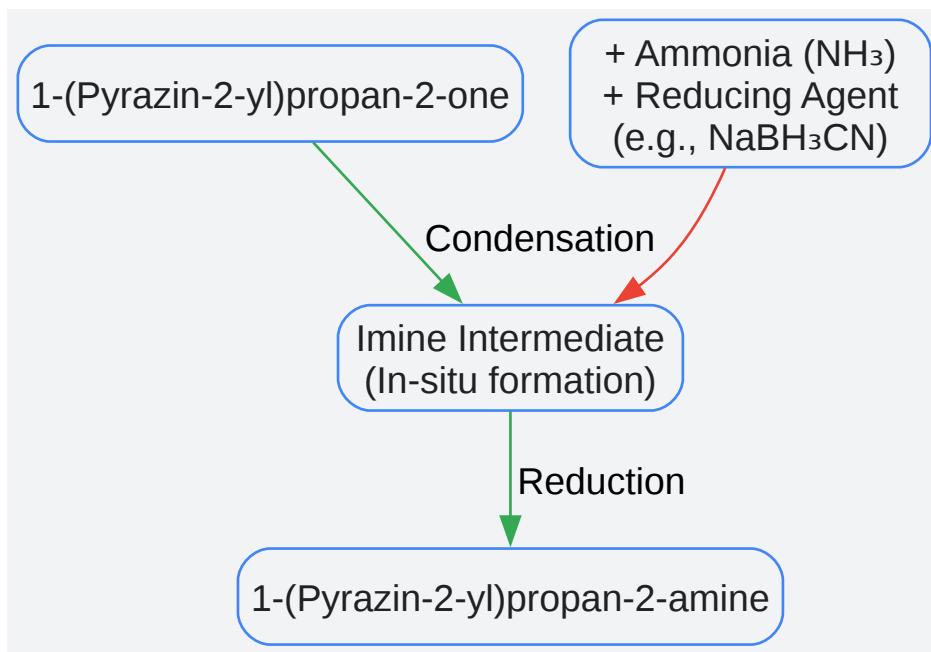
NMR provides the most definitive information regarding the carbon-hydrogen framework of a molecule.

- ^1H NMR Spectrum:
 - Pyrazine Protons (δ 8.5-8.7 ppm): Three distinct signals are expected for the protons on the pyrazine ring, appearing far downfield due to the deshielding effect of the electronegative nitrogen atoms.
 - -CH- Proton (δ ~3.0-3.5 ppm): This proton, adjacent to the amine and the CH_2 group, will likely appear as a complex multiplet.
 - - CH_2 - Protons (δ ~2.8-3.2 ppm): The two protons of the methylene bridge will be diastereotopic and should appear as a multiplet.
 - -NH₂ Protons (δ ~1.5-3.0 ppm): The amine protons typically present as a broad singlet.^[4] Their chemical shift is highly dependent on solvent, concentration, and temperature. A D_2O shake will cause this signal to disappear, a key confirmatory test.^[4]
 - - CH_3 Protons (δ ~1.1-1.3 ppm): The methyl group protons will appear as a doublet, split by the adjacent -CH- proton.^[5]
- ^{13}C NMR Spectrum:
 - Pyrazine Carbons (δ ~140-155 ppm): Carbons within the aromatic pyrazine ring will be found in this downfield region.
 - Aliphatic Carbons (δ ~20-55 ppm): The three carbons of the propyl chain will appear in the upfield region, with the carbon bonded to the nitrogen (-CH-) being the most downfield of the three.^[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns, further confirming the structure.

- Molecular Ion (M^+): The compound has an odd number of nitrogen atoms (three), so according to the Nitrogen Rule, its molecular ion peak should have an odd mass-to-charge ratio (m/z).^[4] This is consistent with its molecular weight of 137.18, leading to an expected M^+ peak at $m/z = 137$.


- Key Fragmentation: The most prominent fragmentation pathway for aliphatic amines is alpha-cleavage, where the bond between the α - and β -carbons is broken.[4] For this molecule, cleavage would occur between the CH and CH₂ groups, leading to a stable, resonance-stabilized cation at m/z = 44 (CH(NH₂)CH₃) and a neutral radical. Another likely fragmentation is the loss of the methyl group.

Synthesis and Reactivity

Plausible Synthetic Pathway: Reductive Amination

A robust and widely used method for synthesizing primary amines is the reductive amination of a corresponding ketone. This approach offers high yields and operational simplicity. The logical precursor for **1-(Pyrazin-2-yl)propan-2-amine** is 1-(Pyrazin-2-yl)propan-2-one (CAS 6784-62-9).[6]

The reaction proceeds in two conceptual steps: (1) formation of an imine intermediate via condensation of the ketone with ammonia, followed by (2) in-situ reduction of the imine to the desired amine.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis via reductive amination.

Experimental Protocol: Proof-of-Concept

This protocol is illustrative and must be adapted and optimized under proper laboratory safety procedures.

- **Vessel Preparation:** To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add 1-(Pyrazin-2-yl)propan-2-one (1.0 eq).
- **Solvent and Amine Source:** Dissolve the ketone in methanol (approx. 0.1 M concentration). Add a 7N solution of ammonia in methanol (5-10 eq).
- **pH Adjustment:** Add acetic acid to catalyze imine formation, adjusting the pH to approximately 6-7.
- **Reduction:** Cool the mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH_3CN) (1.5 eq) portion-wise over 15 minutes. Causality: NaBH_3CN is chosen because it is a mild reducing agent that selectively reduces the protonated imine intermediate much faster than the starting ketone at this pH.
- **Reaction:** Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
- **Work-up:** Quench the reaction by carefully adding 1M HCl. Concentrate the mixture under reduced pressure to remove methanol. Basify the aqueous residue with 2M NaOH to pH > 12 and extract the product with dichloromethane (3x).
- **Purification:** Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. The crude amine can be purified by silica gel column chromatography or distillation under reduced pressure.

Safety, Handling, and Storage

Professional diligence in handling chemicals is paramount. **1-(Pyrazin-2-yl)propan-2-amine** is classified as a hazardous substance.

- **Hazard Identification:**
 - GHS Pictogram: Danger[1]

- Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).[1]
- Recommended Handling Protocols:
 - Always use in a well-ventilated chemical fume hood.[7][8]
 - Wear appropriate Personal Protective Equipment (PPE): nitrile gloves, a lab coat, and chemical safety goggles.[7][8]
 - Avoid breathing dust, fumes, or vapors.[7][8]
 - Wash hands and any exposed skin thoroughly after handling.[7][8]
- Storage Conditions:
 - Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9]
 - Recommended storage conditions are under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C to prevent degradation.[1]
 - Keep away from strong oxidizing agents and acids.[9]

Potential Research Applications

The unique structural combination of a pyrazine heterocycle and a primary amine makes this compound a versatile building block.

- Medicinal Chemistry: Pyrazine rings are privileged structures found in numerous FDA-approved drugs. This compound can serve as a key intermediate for synthesizing novel therapeutic agents targeting various diseases.
- Flavor and Fragrance Industry: Alkylpyrazines are known for their characteristic nutty and roasted aromas and are crucial components in the food and fragrance industry.[10] This amine could be a precursor to novel flavor compounds.
- Materials Science: The amine functionality allows for its incorporation into polymers or onto surfaces to modify their chemical properties, potentially for applications in chemosensors or

catalysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 885275-33-2|1-(Pyrazin-2-yl)propan-2-amine|BLD Pharm [bldpharm.com]
- 2. 2-(pyrazin-2-yl)propan-1-amine CAS#: 1344261-52-4 [m.chemicalbook.com]
- 3. infrared spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 1H proton nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropylamine 2-propylamine 2-propanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 1-(Pyrazin-2-yl)propan-2-one | C7H8N2O | CID 522284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. d-nb.info [d-nb.info]
- To cite this document: BenchChem. [Chemical and physical properties of 1-(Pyrazin-2-yl)propan-2-amine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1317342#chemical-and-physical-properties-of-1-pyrazin-2-yl-propan-2-amine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com